2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C13H9F3N4O3 and its molecular weight is 326.235. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process that may include the condensation of appropriate aldehydes with urea derivatives under catalyzed conditions. Specific reagents and solvents are chosen based on the desired reaction efficiency and yield.
Industrial Production Methods: : Industrial production often scales these reactions using optimized conditions to ensure high purity and yield. Techniques such as crystallization and purification may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : It often reacts with oxidizing agents to form modified products, while reduction might involve reagents like lithium aluminum hydride. Substitution reactions could be catalyzed by acids or bases, depending on the nature of the substituent being introduced.
Major Products:
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, it may serve as a building block for more complex molecules.
Biology: : This compound could be investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Its potential as a pharmaceutical intermediate or active pharmaceutical ingredient is an area of active research.
Industry: : Its unique properties might make it suitable for use in material science, such as in the development of advanced polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: : The specific mechanisms by which this compound exerts its effects would involve interaction with particular molecular targets, potentially altering biochemical pathways or receptor-ligand interactions.
Comparison with Similar Compounds
Uniqueness: : Compared to structurally similar compounds, 2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one may exhibit unique reactivity or binding properties due to the presence of the trifluoromethyl group and the benzodioxole moiety.
Similar Compounds: : Similar compounds might include other pyrimidinone derivatives, each with varying substituents that influence their reactivity and applications.
This compound’s diverse applications and unique structural features make it a fascinating subject for further scientific exploration. What's particularly striking to you about this compound?
Properties
IUPAC Name |
2-amino-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O3/c14-13(15,16)10-4-11(21)20(12(17)19-10)18-5-7-1-2-8-9(3-7)23-6-22-8/h1-5H,6H2,(H2,17,19)/b18-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLLGDLSKVUPL-BLLMUTORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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